3-Indolinone
Overview
Description
3-Indolinone, also known as isatin, is a well-known aromatic heterocyclic organic compound characterized by its bicyclic structure. It has been extensively studied by both academic and industrial researchers due to its versatility as a chemical scaffold for synthesizing compounds aimed at a variety of molecular targets for drug discovery, particularly in cancer therapy (Leoni et al., 2016).
Synthesis Analysis
The synthesis of 3-Indolinone and its derivatives involves various strategies, prominently featuring the Fischer synthesis, a classical method for indole synthesis, which also extends to the synthesis of 3-Indolinone by modifying starting materials or reaction conditions. Other notable methods include the Pictet-Spengler reaction and various catalytic processes that have been developed to improve yield, selectivity, and environmental friendliness of the synthesis (Fusco & Sannicolo, 1978).
Molecular Structure Analysis
The molecular structure of 3-Indolinone consists of a benzene ring fused to a pyrrolidine ring containing a ketone functionality. This structure is a cornerstone for synthesizing various biologically active compounds, as it allows for numerous functionalizations and modifications that can lead to molecules with desired properties (Desimoni, Faita, & Quadrelli, 2018).
Chemical Reactions and Properties
3-Indolinone undergoes various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, owing to its reactive ketone group and the nitrogen atom in the pyrrolidine ring. These reactions enable the construction of complex molecules with potential therapeutic applications. The compound's chemistry is instrumental in synthesizing a wide range of derivatives with diverse biological activities (Padmavathi et al., 2021).
Scientific Research Applications
Cancer Therapy : 2-Indolinone, a closely related compound to 3-Indolinone, has been extensively studied for its potential in cancer therapy. It serves as a scaffold for compounds aimed at various molecular targets to discover new drug leads. Particularly, derivatives of 2-Indolinone have been explored for their clinical applications as chemotherapeutic agents (Leoni et al., 2016).
Anticonvulsant Activity : Indolinone derivatives have been shown to possess significant anticonvulsant activity. The synthesis of new spiroazetinones, derived from the reaction of 3-(N-substituted) imino-1-methyl-indol-2-ones, has been investigated for this purpose, with some compounds demonstrating notable efficacy (Singh et al., 1994).
Mast Cell Degranulation Inhibition : (E,Z)-3-(3',5'-Dimethoxy-4'-hydroxy-benzylidene)-2-indolinone has been identified as an active compound in the traditional anti-inflammatory herb Isatis tinctoria. It inhibits mast cell degranulation, a crucial process in allergic reactions, without affecting upstream signaling pathways like PI3-K and MAPK (Kiefer et al., 2010).
Antitumor Agents : A series of 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones have been synthesized and tested as potential antitumor agents. Some of these derivatives have shown promising results in inhibiting tumor growth and affecting cell cycle progression in cancer cells (Andreani et al., 2005).
Kinase Inhibition : Indolinones have been recognized for their ability to inhibit various kinase families, playing a significant role in antitumor properties. These compounds are often small molecules that compete with ATP for binding to the ATP-binding site in protein kinases (Prakash & Raja, 2012).
Antimalarial Activity : 3-Methylene-substituted indolinones have been designed, synthesized, and evaluated as inhibitors of the Plasmodium falciparum cysteine protease falcipain-2, displaying notable antiplasmodial activity against the chloroquine-resistant P. falciparum W2 strain (Kumar et al., 2011).
Acetylcholinesterase Inhibition : Indolinone-based compounds have been explored as dual-binding inhibitors of acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. These compounds showed potent inhibitory activity against AChE, with some being more effective than standard drugs (Akrami et al., 2014).
Anti-Angiogenic Properties : SU5416, an indolinone derivative, is a potent inhibitor of the VEGF receptor tyrosine kinase and has entered clinical trials for the treatment of colorectal and non-small cell lung cancers. Studies on SU5416 have provided insights into the metabolism and excretion of indolinone compounds (Ye et al., 2006).
properties
IUPAC Name |
1,2-dihydroindol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRDJALZRPAZOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186294 | |
Record name | 3-Indolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Indolinone | |
CAS RN |
3260-61-5 | |
Record name | 1,2-Dihydro-3H-indol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3260-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Indolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Indolinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Indolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-INDOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ24HY3WPJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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